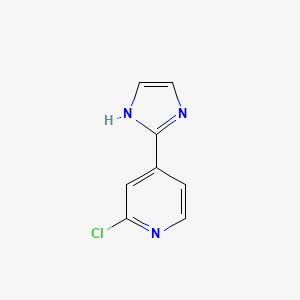

2-Chloro-4-(1H-2-imidazolyl)pyridine

Description

Significance within the Scope of Heterocyclic Compound Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the largest and most diverse class of organic compounds. Their significance in research and development, particularly in medicinal chemistry, is paramount. It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. Current time information in Washington, DC, US. These structures are fundamental to a vast array of biological molecules, including DNA, hormones, and vitamins. google.com

The importance of heterocycles like 2-Chloro-4-(1H-2-imidazolyl)pyridine lies in their versatile chemical properties. The presence of heteroatoms (such as nitrogen in this case) introduces dipoles, alters electronic distribution, and provides sites for hydrogen bonding. These features allow medicinal chemists to fine-tune a molecule's characteristics, such as its solubility, lipophilicity, and ability to bind to biological targets. Current time information in Washington, DC, US. Consequently, the synthesis of novel heterocyclic structures is a continuous and vital area of chemical research, aimed at expanding the available "drug-like" chemical space to address a multitude of diseases. Current time information in Washington, DC, US.

Academic Relevance in Contemporary Pharmaceutical and Medicinal Chemistry

In the landscape of modern drug discovery, the development of novel molecular scaffolds is critical for overcoming challenges like drug resistance and the need for more specific therapeutic agents. The structure of this compound is particularly relevant as it serves as a "hybrid molecule," combining two pharmacologically significant heterocyclic scaffolds: imidazole (B134444) and pyridine (B92270). This molecular hybridization is a key strategy in medicinal chemistry to create compounds with potentially enhanced or novel biological activities. chemsrc.com

Contemporary research frequently explores such hybrid molecules for their potential as anticancer, antimicrobial, and anti-inflammatory agents. google.com The rationale is that combining two proven pharmacophores can lead to compounds with improved binding affinity to biological targets or novel mechanisms of action. For instance, imidazole-pyridine hybrids have been specifically investigated for their potential to act as anticancer DNA intercalators and as inhibitors of key cellular enzymes like kinases. google.comgoogle.com The subject compound, with its reactive chloro-substituent, is an ideal starting point or intermediate for the synthesis of a diverse library of more complex derivatives for biological screening.

Contextualization within Imidazole and Pyridine Scaffolds in Drug Discovery History

Both the imidazole and pyridine rings, the core components of this compound, have a rich history in pharmaceutical development.

Imidazole is a five-membered aromatic ring that is a crucial component of many biologically active molecules and approved drugs. It is found in the essential amino acid histidine and is involved in various enzymatic reactions. The imidazole nucleus is a key feature in drugs with a wide range of applications, including antifungal agents, anticancer drugs like dacarbazine (B1669748) and temozolomide, and anti-ulcer medications. chemsrc.comcas.org Its ability to act as a proton donor or acceptor and to coordinate with metal ions makes it a versatile component in designing enzyme inhibitors. cas.org

Pyridine , a six-membered aromatic heterocycle, is another privileged scaffold in medicinal chemistry. Its structure is present in essential biomolecules like niacin (Vitamin B3) and the pyridoxal (B1214274) phosphate (B84403) coenzyme. The pyridine ring's poor basicity can improve the water solubility of pharmaceutical compounds, a desirable property for drug candidates. Numerous drugs incorporate the pyridine scaffold, including agents for treating tuberculosis, inflammation, and neurological disorders.

The strategic combination of these two historically significant scaffolds in this compound makes it a valuable building block, leveraging the established biological importance of its constituent parts for the development of new therapeutic agents.

Detailed Research Findings: Synthesis of this compound

The utility of this compound as a molecular building block is predicated on its efficient synthesis. Detailed procedures for its preparation are documented in the patent literature, where it is often created as a key intermediate for the synthesis of more complex molecules, such as kinase inhibitors. One such synthesis is detailed in U.S. Patent No. 8,829,195 B2, where it is referred to as "Intermediate 11."

The synthetic route starts from 2-chloro-4-cyanopyridine (B57802) and proceeds through a two-step process to yield the final compound. The methodology highlights a practical approach to constructing the imidazole ring onto the pyridine scaffold.

Table 1: Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 2-chloro-4-cyanopyridine | 1. HCl, Ethanol 2. Ethylene (B1197577) diamine, Ethanol, 100°C | 2-Chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | 70% |

| 2 | 2-Chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | Manganese (IV) oxide, Toluene (B28343), 110°C | This compound | 52% |

Data sourced from U.S. Patent No. 8,829,195 B2.

The initial step involves the conversion of the nitrile group on 2-chloro-4-cyanopyridine into an imidazoline (B1206853) ring. This is achieved by first treating the starting material with hydrogen chloride in ethanol, followed by reaction with ethylene diamine at an elevated temperature. The second and final step is an oxidation reaction. The intermediate, 2-Chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine, is treated with manganese (IV) oxide in toluene to aromatize the imidazoline ring, thereby forming the desired imidazole moiety and yielding the final product, this compound. This synthetic route provides a clear and scalable method for producing this valuable chemical intermediate.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGZPMXRPORCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647315 | |

| Record name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006589-03-2 | |

| Record name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 1h 2 Imidazolyl Pyridine

Evolution of Synthetic Pathways and Methodological Advancements

The synthesis of 2-chloro-4-(1H-2-imidazolyl)pyridine and its derivatives has evolved from classical multi-step procedures to more streamlined and efficient modern techniques. Initial synthetic strategies often involved the construction of the imidazole (B134444) and pyridine (B92270) rings separately, followed by their coupling.

A common precursor for the pyridine moiety is 2-chloro-4-cyanopyridine (B57802) . Its preparation can be achieved from 4-cyanopyridine-N-oxide using reagents like phosphorus oxychloride (POCl₃) with or without phosphorus pentachloride (PCl₅) or in the presence of triethylamine. chemicalbook.com The cyano group serves as a versatile handle for the subsequent formation of the imidazole ring.

One plausible, though not explicitly detailed in a single source, synthetic route involves the conversion of the cyano group of 2-chloro-4-cyanopyridine into the imidazole ring. This can be conceptually approached through established methods for imidazole synthesis from nitriles. Another potential pathway could involve cross-coupling reactions, a cornerstone of modern organic synthesis. For instance, a Suzuki-Miyaura coupling could be employed, which would necessitate the preparation of a boronic acid or ester derivative of one of the heterocyclic components and a halogenated partner of the other. nih.govdigitellinc.comnih.gov

Innovative and Sustainable Synthetic Approaches for Compound Generation

In line with the principles of green chemistry, recent advancements in organic synthesis have focused on developing more sustainable and environmentally friendly methods. For the synthesis of imidazole-containing compounds, these include the use of biocatalysts and greener reaction media. For example, the use of lemon juice as a natural, biodegradable catalyst has been reported for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. nih.gov While not directly applied to the target molecule, this approach highlights the potential for employing natural acids in heterocycle synthesis.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including imidazoles. derpharmachemica.com The application of microwave irradiation could potentially shorten the reaction times for the formation of this compound.

Furthermore, the development of one-pot multi-component reactions (MCRs) represents a highly efficient and atom-economical approach to complex molecules. An MCR strategy for the synthesis of the target compound could involve the simultaneous reaction of a pyridine precursor, an aldehyde, an ammonia (B1221849) source, and another component to construct the imidazole ring in a single step.

Optimization of Reaction Parameters for Enhanced Yields and Selectivity in Research Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

In a potential cross-coupling approach, the selection of the palladium catalyst and the corresponding ligand is critical. For instance, in Suzuki-Miyaura couplings, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. nih.gov The choice of base, such as potassium carbonate or sodium carbonate, and the solvent system, often a mixture of an organic solvent like dioxane or DMF with water, also significantly influences the reaction outcome. nih.gov

The table below illustrates a hypothetical optimization of a Suzuki-Miyaura cross-coupling reaction for the synthesis of a biaryl compound, which can be analogous to the formation of the bond between the pyridine and imidazole rings.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 65 |

| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 78 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 4 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF/H₂O | 70 | 72 |

For syntheses involving the formation of the imidazole ring, the pH of the reaction medium can be a critical factor. The use of either acidic or basic conditions can influence the rate of cyclization and the formation of byproducts.

Considerations for Scalable Synthesis in Academic and Industrial Research

For the synthesis of this compound, starting materials like 2-chloro-4-cyanopyridine are commercially available, which is a key advantage for scalability. nih.gov However, the use of expensive transition metal catalysts in cross-coupling reactions can be a significant cost driver on a large scale. Therefore, developing catalytic systems with low catalyst loading or recyclable catalysts is an important area of research.

Purification methods also need to be adapted for larger quantities. While column chromatography is a common purification technique in the laboratory, it is often not practical for large-scale production. Crystallization is a preferred method for purification on a larger scale due to its cost-effectiveness and efficiency.

Finally, a thorough process safety assessment is essential before scaling up any chemical synthesis. This includes understanding the thermal stability of reactants and intermediates, identifying any potential for runaway reactions, and ensuring proper handling of hazardous reagents and solvents.

Structure Activity Relationship Sar and Derivative Exploration of 2 Chloro 4 1h 2 Imidazolyl Pyridine

Rational Design Principles for Structural Modification and Analog Generation

The rational design of analogs based on the 2-Chloro-4-(1H-2-imidazolyl)pyridine scaffold involves strategic modifications to optimize interactions with biological targets and enhance desired properties. Design principles are centered on three primary regions of the molecule: the pyridine (B92270) ring, the imidazole (B134444) ring, and the chlorine substituent.

Modification of the Imidazole Ring: The imidazole ring offers multiple sites for modification. It contains both a basic pyridine-type nitrogen and an acidic pyrrole-type N-H group, allowing it to act as both a hydrogen bond acceptor and donor. The N-H group can be alkylated or functionalized to alter steric bulk and hydrogen bonding capacity. Studies on related imidazole-containing compounds have shown that maintaining an unsubstituted N-H group can be crucial for potent biological activity, as seen in certain antiviral agents where it is essential for target engagement. mdpi.com

Bioisosteric Replacement and Molecular Hybridization: A common design strategy involves replacing parts of the scaffold with bioisosteres—functional groups with similar steric and electronic properties—to improve potency or pharmacokinetic profiles. Another powerful approach is molecular hybridization, where the core scaffold is linked to other known pharmacophores. mdpi.com For example, designing conjugates by linking the this compound core to other bioactive fragments can produce novel molecules with potentially synergistic or entirely new biological activities. mdpi.com The selection of substituents is often guided by computational modeling and an understanding of the target's structure, aiming to introduce groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups, which have been shown to enhance the antiproliferative activity of other pyridine derivatives. nih.gov

Synthetic Accessibility and Diversification of this compound Derivatives

The synthetic versatility of this compound makes it an excellent starting point for generating diverse chemical libraries. The chlorine atom at the C2 position of the pyridine ring is a key handle for functionalization, being particularly susceptible to nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

One of the most powerful methods for diversification is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction enables the formation of new carbon-carbon bonds by coupling the chloropyridine with various boronic acids or esters. This strategy has been successfully employed to synthesize bipyridine derivatives from a methylated version of the parent compound, demonstrating its efficiency in creating more complex structures. mdpi.com

Another critical synthetic tool is the Buchwald-Hartwig amination . This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the C2 position. This is a valuable method for accessing analogs with altered hydrogen-bonding capabilities and basicity, which can be critical for biological activity. nih.gov

Beyond the chloro-position, the imidazole ring can be readily N-alkylated to introduce further diversity. The choice of synthetic route allows chemists to systematically and efficiently generate a wide array of derivatives for structure-activity relationship studies.

| Reaction Type | Purpose | Key Reagents | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms new Carbon-Carbon bonds at the C2 position. | Aryl/heteroaryl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃) | mdpi.com |

| Buchwald-Hartwig Amination | Forms new Carbon-Nitrogen bonds at the C2 position. | Primary or secondary amine, Palladium catalyst, Ligand (e.g., RuPhos) | nih.gov |

| N-Alkylation | Adds substituents to the imidazole nitrogen. | Alkyl halide, Base | mdpi.com |

Systematic Elucidation of Structure-Activity Relationships and Biological Impact

Systematic exploration of the this compound scaffold has led to the identification of derivatives with significant biological activities, including antiproliferative and antiviral effects. SAR studies focus on correlating specific structural modifications with changes in biological potency.

In a study of related pyrimidin-4-yl-1H-imidazol-2-yl derivatives as antiproliferative agents against melanoma, specific substitutions were found to be critical for activity. nih.gov For instance, the introduction of a cyclopropylamino group at the C2 position of the core structure, combined with specific substitutions on a linked phenylurea moiety, resulted in potent inhibitors of the CRAF kinase. nih.gov This highlights the importance of modifications at the position equivalent to the chloro-substituent in the parent compound.

Similarly, research on imidazole-coumarin conjugates as inhibitors of the Hepatitis C Virus (HCV) revealed key SAR insights. mdpi.com Potency was significantly enhanced by two main factors:

The presence of a hydrogen atom at the N(1) position of the imidazole ring.

The introduction of small electron-withdrawing or electron-donating substituents (e.g., Cl, F, Br, Me, OMe) on the coumarin (B35378) ring. mdpi.com

These findings suggest that for certain biological targets, the imidazole N-H acts as a critical hydrogen bond donor, and that modulating the electronic properties of the linked aromatic system is a viable strategy for optimizing activity.

| Compound Derivative Class | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Pyrimidin-4-yl-1H-imidazol-2-yl derivatives | Antiproliferative (Melanoma) | Substitutions at the C2 position and on a peripheral phenylurea moiety are critical for potent CRAF inhibition. | nih.gov |

| Imidazole-Coumarin Conjugates | Anti-HCV | An unsubstituted N-H on the imidazole ring and various substituents (Cl, F, Br, Me) on the coumarin ring enhance potency. | mdpi.com |

| Pyrazolyl-oxadiazole-imidazole hybrids | Antibacterial | The length of an alkyl linker between the imidazole and oxadiazole moieties significantly impacts activity, with a six-carbon chain being optimal against certain bacteria. | nih.gov |

Investigation of Structure-Property Relationships for Research Application

Beyond direct biological activity, the structural features of this compound derivatives heavily influence their physicochemical properties, which are critical for their application in research and development. Structure-property relationships (SPR) are investigated to optimize characteristics such as solubility, lipophilicity, and metabolic stability.

Metabolic Stability: The pyridine ring and the sites of substitution influence the molecule's susceptibility to metabolic degradation, primarily by cytochrome P450 enzymes. nih.gov In a research context, chemists may intentionally introduce metabolically labile or robust groups to modulate the half-life of a compound. For instance, blocking potential sites of oxidation with fluorine atoms or sterically hindered groups can enhance metabolic stability, making a derivative more suitable for in vivo studies.

Use as a Chemical Building Block: The reactivity of the C2-chloro group makes the parent compound a valuable intermediate in multi-step syntheses. The electronic properties of the scaffold can be modified by adding electron-donating or electron-withdrawing groups to either ring, which in turn alters the reactivity of the chloro group or the pKa of the imidazole nitrogens. This tunability is essential when using the scaffold to construct more complex molecules, ligands for coordination chemistry, or functional materials.

Pharmacological and Biological Profile Characterization of 2 Chloro 4 1h 2 Imidazolyl Pyridine and Analogs

Development and Application of In Vitro Biological Assay Systems

The initial characterization of the biological activity of 2-Chloro-4-(1H-2-imidazolyl)pyridine analogs relies heavily on a diverse suite of in vitro biological assays. These cell-free and cell-based systems are fundamental for determining cytotoxicity, anti-proliferative effects, and mechanisms of action against various cell lines, particularly in cancer research.

Commonly employed assays include:

Cell Viability and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to measure cellular metabolic activity as an indicator of cell viability. mdpi.comnih.gov For instance, studies on novel imidazo[1,2-a]pyridine (B132010) (IP) compounds against the HCC1937 breast cancer cell line determined potent cytotoxic effects, with compounds IP-5 and IP-6 showing IC50 values of 45 µM and 47.7 µM, respectively. nih.gov Similarly, trypan blue assays have been used to confirm cell death in treated cells. nih.gov

Anti-Proliferative Assays: The clonogenic survival assay is utilized to assess the long-term anti-proliferative effects of a compound by measuring the ability of single cells to form colonies after treatment. This assay demonstrated that certain IP compounds significantly decreased the survival rate of HCC1937 cells. nih.gov

Cell Migration Assays: The scratch motility assay is a standard method to study cell migration, providing insights into a compound's potential to inhibit cancer cell metastasis. nih.gov

DNA Integrity and Apoptosis Assays: DNA fragmentation, a hallmark of apoptosis, can be visualized using techniques like Hoechst or DAPI staining. nih.govresearchgate.net Studies have shown that some imidazo-based derivatives can induce DNA fragmentation at concentrations of 50 µM. nih.govresearchgate.net

These in vitro systems allow for the high-throughput screening and detailed mechanistic investigation of large numbers of compounds, facilitating the identification of promising candidates for further preclinical development.

Table 1: In Vitro Cytotoxicity of Imidazopyridine Analogs in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| IP-5 | HCC1937 (Breast) | MTT | 45 | nih.gov |

| IP-6 | HCC1937 (Breast) | MTT | 47.7 | nih.gov |

| IP-7 | HCC1937 (Breast) | MTT | 79.6 | nih.gov |

| 14g | K-562 (Leukemia) | NCI-60 | 0.622 | nih.gov |

| 14g | HCT-116 (Colon) | NCI-60 | 1.81 | nih.gov |

| 14g | MCF7 (Breast) | NCI-60 | 1.81 | nih.gov |

| 8b | (NCI-60 Panel) | NCI-60 | 10 | mdpi.com |

| 8e | (NCI-60 Panel) | NCI-60 | 10 | mdpi.com |

Efficacy and Safety Profiling in Preclinical In Vivo Models

Promising candidates identified through in vitro screening are advanced to preclinical in vivo models to evaluate their efficacy and safety in a whole-organism context. These studies are crucial for understanding the therapeutic potential and limitations of a compound before any consideration for human trials.

Rodent models, particularly mice, are commonly used. A frequent model for anticancer studies is the Ehrlich Ascites Carcinoma (EAC) model, where tumor cells are implanted into the peritoneal cavity of mice. In one study, the intraperitoneal administration of an imidazole (B134444)–pyridine (B92270) hybrid molecule, compound 5e, was shown to retard the growth of EAC tumors. acs.org Similarly, other pyrazolo[3,4-b]pyridine analogs have demonstrated significant in vivo anticancer activity against EAC in mice.

These in vivo studies are not limited to oncology. The antibacterial potential of related compounds has been evaluated in plant models. For example, a 2-(pyrazol-4-yl)-1,3,4-oxadiazole containing an imidazole fragment showed curative and protective activities against rice bacterial leaf blight.

A key aspect of these preclinical studies is preliminary safety profiling. For instance, the investigation of compound 5e in the EAC mouse model noted that it retarded tumor growth without causing observable organ toxicity. acs.org This initial assessment of the safety profile is a critical step in the drug development process.

Identification and Validation of Specific Molecular Targets and Pathways

A central goal of pharmacological research is to identify the specific molecular targets and cellular pathways through which a compound exerts its biological effects. For the imidazopyridine class of compounds, research has uncovered a variety of targets, reflecting the scaffold's versatility.

Protein Kinases: Many imidazopyridine analogs function as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of cancer. Specific kinases targeted by this class of compounds include Glycogen Synthase Kinase-3β (GSK-3β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and others. mdpi.comnih.govresearchgate.net For example, pyridine-urea compounds 8b and 8e were found to inhibit VEGFR-2 with IC50 values of 5.0 µM and 3.93 µM, respectively. mdpi.com

Cell Cycle and Apoptosis Regulation: Western blot analyses have shown that some imidazopyridine derivatives can induce cell cycle arrest by increasing the levels of key regulatory proteins like p53 and p21. nih.gov They can also trigger apoptosis (programmed cell death) through the extrinsic pathway, evidenced by the increased activity of caspase 7 and caspase 8, and cleavage of PARP. nih.gov

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin signaling pathway is vital for cell proliferation and differentiation, and its aberrant activation is implicated in many cancers. A novel imidazopyridine derivative, C188, was found to exhibit anticancer activity in breast cancer by inhibiting this pathway. dovepress.com It downregulated target genes such as Axin 2, c-JUN, and c-Myc, leading to cell cycle arrest at the G1 phase. dovepress.com

DNA Intercalation: Some metal complexes incorporating pyridine-benzimidazole ligands have been shown to bind strongly to DNA, primarily through intercalation. rsc.org This interaction can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis. rsc.org

Molecular docking and in silico studies are often used in conjunction with experimental work to predict and confirm the binding interactions between the compounds and their protein targets. researchgate.netacs.org

Assessment of Therapeutic Potential in Relevant Disease Models (Research Focus)

The primary research focus for this compound and its analogs has been overwhelmingly in the field of oncology, driven by their ability to modulate key pathways involved in cancer progression.

The therapeutic potential of these compounds has been assessed in a variety of cancer models:

Breast Cancer: Several studies have highlighted the potent activity of imidazopyridine derivatives against various breast cancer cell lines, including triple-negative (HCC1937) and receptor-positive lines. nih.govacs.orgdovepress.com The mechanisms identified, such as inhibition of the Wnt/β-catenin pathway and induction of apoptosis, suggest these compounds could be valuable for treating this heterogeneous disease. nih.govdovepress.com

Leukemia and Colon Cancer: Quinazoline-chalcone derivatives have demonstrated high antiproliferative activity, with GI50 values in the sub-micromolar range against leukemia (K-562, RPMI-8226) and colon cancer (HCT-116) cell lines. nih.gov

Liver Cancer: Based on the identification of GSK-3β as a potential target and its upregulation in hepatocellular carcinoma, imidazole-pyridine compounds were evaluated against liver cancer cell lines (HepG2, HUH-7), with some showing high antitumor activity. researchgate.net

Beyond cancer, the structural scaffold shows promise in other therapeutic areas. The ability of certain analogs to inhibit enzymes like cyclooxygenase (COX) points to a potential application in treating inflammatory conditions. nih.gov Similarly, demonstrated activity against various bacteria and fungi suggests a role in developing new anti-infective agents. tandfonline.comnih.gov The structural similarity to purines also underpins their investigation for a wide range of conditions, from viral diseases to disorders of the central nervous system. nih.govtandfonline.comnih.gov

Comprehensive Toxicological Research and Safety Evaluation Methodologies

The evaluation of a compound's toxicological profile is a critical component of drug development, ensuring that a potential therapeutic is safe for administration. A multi-faceted approach employing various methodologies is used to assess the safety of imidazopyridine derivatives.

Key methodologies include:

In Vitro Cytotoxicity in Normal Cells: A fundamental step is to assess a compound's selectivity by testing its cytotoxicity against non-cancerous, healthy cell lines. This helps to determine if the compound preferentially affects cancer cells. Comparing the IC50 values in cancer cells versus normal cells provides a therapeutic index.

Hemolysis Assays: These assays are used to evaluate the potential of a compound to damage red blood cells (erythrocytes). nih.govresearchgate.net This is an important measure, as hemolysis can lead to anemia and other complications.

DNA Damage Assessment: As some anticancer agents work by damaging DNA, it is important to quantify this effect. Assays like the Hoechst stain for DNA fragmentation can reveal a compound's impact on DNA integrity in both cancer and normal cells. researchgate.net

Acute Oral Toxicity Studies (In Vivo): These studies, often performed in rodents (e.g., Wistar rats) according to standardized protocols like those from the Organisation for Economic Co-operation and Development (OECD), are designed to determine the short-term toxic effects of a single or multiple doses of a substance. nih.govresearchgate.net These studies help identify the maximum tolerated dose and observe any overt signs of toxicity or organ damage. nih.govresearchgate.net

ADME Profiling: In silico and in vitro methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. mdpi.com This includes evaluating parameters governed by Lipinski's and Veber's rules to predict oral bioavailability and assessing properties like aqueous solubility and blood-brain barrier penetration. mdpi.com

These toxicological evaluation methods are essential for building a comprehensive safety profile and guiding the selection of compounds with the most favorable balance of efficacy and safety for further development. numberanalytics.comijiemr.org

Despite a comprehensive search for the biological activity of this compound, no specific information was found regarding its mechanistic insights, molecular target interactions, modulation of cellular signaling pathways, enzymatic activity, or phenotypic effects.

Therefore, it is not possible to provide an article on the "Mechanistic Insights into the Biological Action of this compound" as requested, due to the absence of publicly available research data on this specific compound.

Computational and in Silico Approaches in the Research of 2 Chloro 4 1h 2 Imidazolyl Pyridine

Molecular Docking and Advanced Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this primarily involves docking a small molecule ligand, such as a derivative of 2-Chloro-4-(1H-2-imidazolyl)pyridine, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, which is often represented by a scoring function that estimates the strength of the interaction. For instance, studies on other 2-chloro-pyridine derivatives have utilized docking to determine probable binding models within the active sites of enzymes like telomerase. nih.gov This approach helps elucidate how the ligand's structural features, such as the pyridine (B92270) and imidazole (B134444) rings, contribute to binding through hydrogen bonds, hydrophobic interactions, or pi-pi stacking.

Following docking, advanced molecular dynamics (MD) simulations can provide deeper insights into the stability and dynamics of the ligand-protein complex over time. MD simulations model the atomic-level movements of the system, offering a more realistic representation of the biological environment. ajchem-a.com This technique can be used to assess the stability of the binding pose predicted by docking, analyze conformational changes in the protein upon ligand binding, and calculate binding free energies with greater accuracy. Research on related imidazole derivatives has employed MD simulations to verify docking results and understand the thermodynamic properties of the ligand-receptor binding. ajchem-a.commdpi.com For this compound, an MD simulation could reveal the flexibility of the molecule within the binding pocket and the persistence of key intermolecular interactions, guiding further structural optimization.

The table below illustrates the type of data that can be generated from such computational analyses for hypothetical derivatives of this compound against a protein target.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds | MD Simulation RMSD (Å) (Ligand) |

| Compound A | -8.5 | TYR 22, ASP 21, SER 59 | 3 | 1.2 |

| Compound B | -7.9 | PHE 103, CYS 106 | 2 | 1.8 |

| Compound C | -9.1 | GLU 81, LYS 32 | 4 | 1.1 |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By developing a robust QSAR model, researchers can predict the activity of newly designed, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

The development of a QSAR model for derivatives of this compound would involve several key steps. First, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. Next, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological characteristics. researchgate.net Finally, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build an equation that correlates the descriptors with biological activity. nih.gov

Studies on related structures, such as imidazo[1,2-a]pyridine (B132010) derivatives, have shown that properties like charge transfer within the molecule and the hydrophobicity of certain substituents can be controlling factors for activity. nih.gov A validated QSAR model for this compound derivatives would enable the prediction of potency for new analogs, offering a rational basis for structural modifications aimed at enhancing biological effects.

Below is an example of a hypothetical QSAR model and its statistical validation parameters.

| Model Parameter | Value | Description |

| Equation | pIC50 = 0.88(slogP) - 0.71(npr1) + 5.90 | Relates predicted activity (pIC50) to descriptors like LogP and a principal moment of inertia ratio. mdpi.com |

| r² (Correlation Coefficient) | 0.85 | Indicates a good fit of the model to the training data. |

| q² (Cross-validated r²) | 0.78 | Measures the predictive ability of the model (a value > 0.5 is considered good). jocpr.com |

| pred_r² (External Validation) | 0.81 | Measures the predictive ability on an external test set of compounds. jocpr.com |

Virtual Screening and De Novo Design Strategies for Novel Derivatives

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method can be either ligand-based or structure-based. In a ligand-based approach, a known active molecule, such as this compound, is used as a template to find other compounds with similar structural or pharmacophoric features. Structure-based virtual screening, on the other hand, involves docking millions of compounds from virtual libraries into the target's binding site and ranking them based on their predicted binding affinity. Collaborative virtual screening efforts on similar imidazo[1,2-a]pyridine scaffolds have successfully expanded hit chemotypes and improved antiparasitic activity. nih.govresearchgate.net

De novo design is another in silico strategy that aims to construct novel molecules from scratch. osti.gov Instead of searching existing libraries, de novo design algorithms build new chemical structures piece by piece (fragment by fragment) directly within the binding site of the target protein. This approach has the potential to generate highly novel and patentable chemical matter that is optimized for the specific target topology. For this compound, a de novo design strategy could use the core scaffold as a starting point and explore different substituents or ring modifications to maximize interactions with the target receptor.

The table below summarizes the potential outcomes of a virtual screening campaign focused on identifying novel derivatives.

| Screening Method | Library Size | Number of Hits | Hit Rate (%) | Notes |

| Structure-Based VS | 5,000,000 | 5,000 | 0.1% | Identifies compounds with high predicted binding affinity. |

| Ligand-Based VS (Similarity) | 5,000,000 | 10,000 | 0.2% | Finds compounds structurally similar to the query molecule. |

| Pharmacophore Screening | 5,000,000 | 7,500 | 0.15% | Identifies compounds matching a 3D arrangement of key chemical features. |

Predictive Modeling of Pharmacokinetic and Pharmacodynamic Parameters (ADME/T) in Research

A compound's efficacy as a drug depends not only on its interaction with the target (pharmacodynamics) but also on its ability to reach the target in the body and be cleared appropriately (pharmacokinetics). The acronym ADME/T refers to Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. nih.gov

Numerous in silico models and software tools are available to predict the ADME/T properties of a molecule like this compound based solely on its structure. rsc.org These models can estimate a wide range of parameters, including:

Absorption: Oral bioavailability, Caco-2 cell permeability, and P-glycoprotein substrate identification.

Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.

Excretion: Prediction of renal clearance pathways.

Toxicity: Prediction of mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).

Computational tools are also used to assess "drug-likeness," often by evaluating compliance with guidelines like Lipinski's Rule of Five. nih.gov By applying these predictive models to this compound and its designed analogs, researchers can filter out compounds with predicted poor pharmacokinetic profiles or toxicity risks, focusing resources on candidates with a higher probability of success. nih.gov

The following table provides an example of a predicted ADME/T profile for a hypothetical derivative.

| ADME/T Parameter | Predicted Value | Acceptable Range | Implication |

| Molecular Weight | 179.61 g/mol | < 500 | Good for absorption |

| LogP | 1.6 | < 5 | Optimal hydrophobicity |

| H-bond Donors | 1 | < 5 | Good for membrane permeability |

| H-bond Acceptors | 3 | < 10 | Good for membrane permeability |

| Blood-Brain Barrier Permeability | Low | - | May not be suitable for CNS targets |

| CYP2D6 Inhibition | No | No | Low risk of drug-drug interactions |

| Ames Mutagenicity | No | No | Low risk of mutagenicity |

| hERG Inhibition | Low Risk | Low Risk | Low risk of cardiotoxicity |

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-Chloro-4-(1H-2-imidazolyl)pyridine. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, providing clear evidence for the compound's connectivity and constitution.

In the ¹H NMR spectrum, distinct signals are expected for the protons on both the pyridine (B92270) and imidazole (B134444) rings. The protons on the pyridine ring typically appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituent. Similarly, the protons of the imidazole ring will present characteristic signals. For instance, in a related compound, 2-chloro-4-nitro-1H-imidazole, the imidazole proton appears as a singlet at 8.39 ppm in DMSO-d₆, while the NH proton is observed as a broad singlet at 14.12 ppm. google.com For this compound, the specific coupling patterns (e.g., doublets, triplets) and coupling constants (J-values) would further confirm the substitution pattern on both heterocyclic rings.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. The carbon atom attached to the chlorine (C2 of the pyridine ring) is expected to have a characteristic chemical shift. In the case of 2-chloro-4-nitro-1H-imidazole, the carbon signals appear at 145.87, 130.66, and 121.05 ppm in CD₃OD. google.com For the target compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the linkage between the pyridine and imidazole moieties.

Table 7.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for Imidazole and 2-Chloropyridine Moieties Note: These are predicted values based on related structures and general chemical shift principles. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring | ||

| H-3 | ~7.4-7.6 | ~124-126 |

| H-5 | ~7.2-7.4 | ~122-124 |

| H-6 | ~8.3-8.5 | ~150-152 |

| C-2 | - | ~150-153 |

| C-4 | - | ~140-145 |

| Imidazole Ring | ||

| H-4'/H-5' | ~7.0-7.5 | ~120-130 |

| N-H | ~12-14 (broad) | - |

| C-2' | - | ~145-148 |

Utilization of High-Performance Mass Spectrometry (MS) for Impurity Profiling and Metabolite Identification

High-Performance Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful technique for confirming the molecular weight of this compound and for identifying and quantifying potential impurities or metabolites. nih.govlcms.cz

The nominal molecular weight of this compound (C₈H₆ClN₃) is approximately 179.61 g/mol . americanelements.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. In electrospray ionization (ESI) positive mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 180.0323. uni.lu The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would also be a key diagnostic feature. miamioh.edu

Fragmentation analysis (MS/MS) is crucial for structural confirmation and for identifying unknown impurities. The fragmentation of the [M+H]⁺ ion would likely involve characteristic losses, such as the loss of HCl or cleavage of the bond between the two heterocyclic rings. The fragmentation of related 2-chloro-pyridone structures has been shown to involve the loss of chlorine at a late stage of fragmentation. jcsp.org.pk This detailed fragmentation data is essential for building a library to screen for process-related impurities or in vivo metabolites. Potential impurities could include starting materials, by-products from the synthesis, or degradation products.

Table 7.2.1: Predicted Mass Spectrometric Data for this compound Source: Predicted data from PubChemLite. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 180.03230 |

| [M+Na]⁺ | 202.01424 |

| [M-H]⁻ | 178.01774 |

| [M+K]⁺ | 217.98818 |

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-Chloro-4-nitro-1H-imidazole, provides valuable insights into the expected solid-state conformation. nih.govresearchgate.net

For 2-Chloro-4-nitro-1H-imidazole, the crystal system is monoclinic with the space group P2₁/c. nih.gov The imidazole ring is essentially planar, and the molecule participates in significant intermolecular interactions, including hydrogen bonds (N-H···N) that link molecules into dimers and networks. nih.govresearchgate.net

A crystallographic study of this compound would be expected to reveal:

The relative orientation (dihedral angle) of the pyridine and imidazole rings.

The precise bond lengths and angles, confirming the connectivity.

The packing of molecules in the crystal lattice.

The nature of intermolecular interactions, such as hydrogen bonding involving the imidazole N-H and the pyridine nitrogen, as well as potential π-π stacking between the aromatic rings. This information is critical for understanding the material's physical properties and for designing co-crystals with tailored characteristics.

Table 7.3.1: Crystallographic Data for the Analogous Compound 2-Chloro-4-nitro-1H-imidazole Source: Fun, H.-K., et al., Acta Crystallogr Sect E Struct Rep Online, 2010. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₃H₂ClN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.905 (2) |

| b (Å) | 10.033 (4) |

| c (Å) | 9.150 (3) |

| β (°) | 105.180 (8) |

| Volume (ų) | 523.2 (3) |

| Z | 4 |

Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Enantiomeric Separations in Research

Chromatographic techniques are central to assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. lcms.cz

A typical purity assessment method would involve a reversed-phase HPLC setup. For a related compound, 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, HPLC was used to confirm a purity of >95%. mdpi.com A similar method for this compound would likely utilize a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water or buffer gradient, with UV detection at a wavelength where the compound exhibits strong absorbance. The retention time of the main peak would be characteristic of the compound, and the area percentage of this peak relative to all other peaks in the chromatogram provides a measure of its purity. Method validation would be performed to ensure selectivity, linearity, accuracy, and precision.

Gas Chromatography (GC) could also be a viable technique, provided the compound is sufficiently volatile and thermally stable.

Since this compound is achiral, enantiomeric separation is not applicable. However, for chiral derivatives, specialized chiral chromatography (either HPLC or GC with a chiral stationary phase) would be necessary to separate and quantify the enantiomers.

Table 7.4.1: Typical HPLC Parameters for Purity Analysis of Related Heterocyclic Compounds

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (e.g., 254 nm) |

| Injection Volume | 5-10 µL |

| Column Temperature | 25-40 °C |

Future Perspectives and Grand Challenges in 2 Chloro 4 1h 2 Imidazolyl Pyridine Research

Identification of Novel Applications and Therapeutic Opportunities

The imidazole-pyridine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets. Future research is poised to uncover novel applications for derivatives of 2-Chloro-4-(1H-2-imidazolyl)pyridine, primarily in oncology and infectious diseases.

The most promising therapeutic area for this compound class is in the development of targeted cancer therapies, particularly as kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of the imidazole-pyridine core have shown potent inhibitory activity against several key kinases implicated in tumor growth and proliferation. nih.govnih.gov For instance, extensive research has focused on developing inhibitors for targets such as Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 9 (CDK9), Epidermal Growth Factor Receptor (EGFR), and FLT3. nih.govnih.govnih.govmdpi.com A notable preclinical candidate, a dual FLT3/Aurora kinase inhibitor, has demonstrated strong potential for treating Acute Myeloid Leukemia (AML) in in vivo models. nih.gov

Beyond oncology, the structural similarities of the imidazopyridine system to purines suggest a broad therapeutic potential. mdpi.com There are significant opportunities in developing novel agents for infectious diseases. For example, specific imidazo[1,2-a]pyridine (B132010) amides are in clinical trials as antituberculosis agents, targeting the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis. nih.gov This highlights the potential for derivatives of this compound to be explored as scaffolds for new antibacterial and antiviral drugs. researchgate.netnih.gov

| Therapeutic Area | Potential Molecular Target | Associated Disease | Reference |

|---|---|---|---|

| Oncology | FLT3 / Aurora Kinase | Acute Myeloid Leukemia (AML) | nih.gov |

| Oncology | EGFR Tyrosine Kinase | Various Cancers | nih.gov |

| Oncology | Cyclin-Dependent Kinase 9 (CDK9) | Colorectal Cancer | nih.govmdpi.com |

| Oncology | Glycogen Synthase Kinase-3β (GSK-3β) | Hepatocellular Carcinoma | nih.gov |

| Oncology | c-KIT Kinase | Gastrointestinal Stromal Tumor (GIST) | mdpi.com |

| Infectious Disease | Cytochrome bcc (QcrB) | Tuberculosis | nih.gov |

Synergistic Approaches with Emerging Technologies and Compound Classes

The future of drug discovery involving scaffolds like this compound will heavily rely on the integration of emerging technologies and innovative chemical strategies.

Emerging Technologies: Computational tools are becoming indispensable in modern drug discovery. mdpi.com In-silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how these compounds will bind to their target proteins, guiding the rational design of more potent and selective inhibitors. nih.gov These computational approaches accelerate the design-make-test-analyze cycle, reducing the time and cost associated with identifying promising lead compounds. rsc.org

Synergistic Compound Classes: Molecular hybridization is a powerful strategy for developing novel therapeutics. mdpi.com This approach involves combining the this compound core with other pharmacophores to create a single molecule with enhanced or multiple activities. For example, hybridizing the imidazole-pyridine scaffold with a urea (B33335) moiety, a key feature in successful kinase inhibitors like sorafenib, could lead to new compounds with improved anticancer properties. mdpi.comcnr.it This strategy aims to improve target affinity, overcome drug resistance, and potentially engage multiple therapeutic targets simultaneously.

Bridging Fundamental Research to Pre-clinical Development Trajectories

The path from a promising compound in fundamental research to a preclinical development candidate is a multi-step process requiring rigorous evaluation. For derivatives of this compound, this trajectory involves several key stages.

Hit-to-Lead Optimization: Initial "hits" from screening campaigns are chemically modified to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This involves extensive structure-activity relationship (SAR) studies to understand how chemical modifications impact biological activity. nih.gov

In Vitro and Cellular Assays: Optimized compounds are tested in biochemical assays to confirm their inhibitory activity against the intended target. Subsequently, they are evaluated in cancer cell lines to demonstrate their ability to inhibit cell proliferation, induce apoptosis (programmed cell death), or arrest the cell cycle. nih.govnih.gov

In Vivo Efficacy Models: The most promising candidates are advanced into in vivo studies, typically using animal models such as human tumor xenografts in mice. nih.gov These studies are crucial for demonstrating that the compound can inhibit tumor growth in a living organism following administration. nih.gov

Pharmacokinetic and Initial Safety Profiling: Alongside efficacy studies, the compound's absorption, distribution, metabolism, and excretion (ADME) properties are characterized. This ensures the molecule has a suitable pharmacokinetic profile for clinical development. Preliminary safety assessments are also conducted to identify potential toxicities. nih.govnih.gov

A compound that successfully navigates these stages, demonstrating potent in vivo efficacy and an acceptable safety and pharmacokinetic profile, can be selected as a preclinical development candidate, paving the way for formal toxicology studies and eventual human clinical trials. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(1H-2-imidazolyl)pyridine, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound derivatives, such as CTEP, typically involves cross-coupling reactions. For example, CTEP (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine) is synthesized via Sonogashira coupling between a halogenated pyridine and an ethynyl-substituted imidazole precursor . Key reaction conditions include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI for alkyne-aryl coupling.

- Temperature : 60–80°C under inert gas (N₂/Ar).

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

Yield optimization requires strict control of moisture and oxygen levels to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to achieve ≥98% purity .

Q. How do the structural features of this compound influence its stability and reactivity in biological assays?

The compound’s stability is governed by:

- Chlorine substituent : Enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Imidazole-pyridine conjugation : Delocalizes electron density, improving thermal stability (stable at -20°C for ≥4 years) .

- Alkyne linker : Susceptible to oxidation; storage under inert atmosphere is critical.

In biological assays (e.g., mGluR5 binding), the trifluoromethoxy group in CTEP enhances lipophilicity, improving blood-brain barrier (BBB) penetration .

Q. What standardized protocols are used to evaluate this compound’s activity as an mGluR5 negative allosteric modulator (NAM)?

- In vitro assays :

- In vivo models :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound derivatives across different studies?

Discrepancies in potency data (e.g., CTEP IC₅₀ ranging from 3 nM to 15 nM) may arise from:

- Assay variability : Differences in cell lines (HEK293 vs. CHO) or ligand concentrations.

- Allosteric binding kinetics : Use of equilibrium vs. non-equilibrium conditions.

Methodological solutions :

Q. What strategies are effective for optimizing the pharmacokinetic (PK) profile of this compound analogs in neurodegenerative disease models?

Key PK challenges include rapid hepatic clearance and BBB penetration. Optimization approaches include:

Q. How can researchers design robust in vivo studies to assess long-term efficacy and safety of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.